
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two nitro groups attached to phenyl rings, making it a molecule of interest in various fields of research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzohydrazide with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Análisis De Reacciones Químicas
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can facilitate electron transfer processes, making it a useful compound in redox reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-tert-Butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole include other oxadiazoles with different substituents on the phenyl rings. For example:
2-(4-Methylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-Chlorophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a tert-butyl group.
2-(4-Nitrophenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole: Has an additional nitro group on the phenyl ring.
Propiedades
Número CAS |
180525-82-0 |
|---|---|
Fórmula molecular |
C18H16N4O5 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O5/c1-18(2,3)13-6-4-11(5-7-13)16-19-20-17(27-16)12-8-14(21(23)24)10-15(9-12)22(25)26/h4-10H,1-3H3 |
Clave InChI |
XYDYPTWPFLGQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
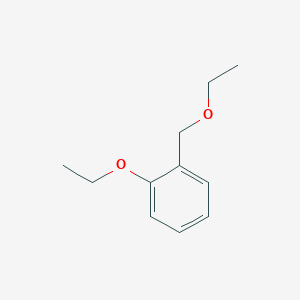

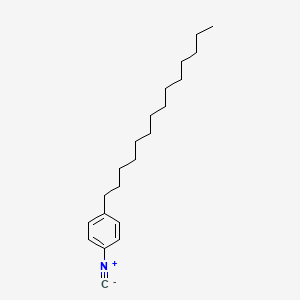
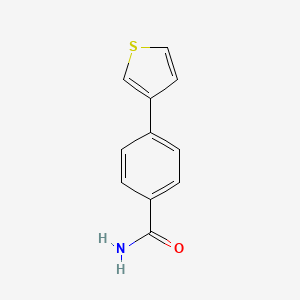



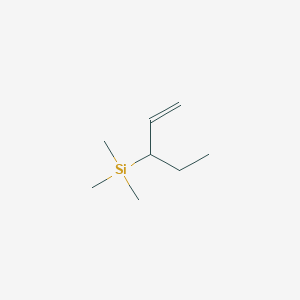
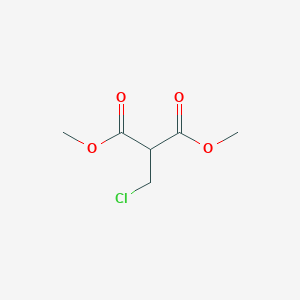
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
